molecular formula C19H12N2O5 B6418450 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one CAS No. 931329-17-8

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one

Cat. No.: B6418450
CAS No.: 931329-17-8
M. Wt: 348.3 g/mol
InChI Key: QYTOYLQUZPKBBB-UHFFFAOYSA-N
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Description

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling of Benzodioxole and Oxadiazole: The benzodioxole and oxadiazole moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Chromenone Moiety: The chromenone ring is synthesized through a Pechmann condensation reaction involving a phenol and a β-keto ester under acidic conditions.

    Final Coupling: The final step involves coupling the chromenone moiety with the benzodioxole-oxadiazole intermediate using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors or activators.

Medicine

In medicinal chemistry, 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole
  • 8-methyl-2H-chromen-2-one
  • 3-(2H-1,3-benzodioxol-5-yl)-8-methyl-2H-chromen-2-one

Uniqueness

The uniqueness of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one lies in its combination of three distinct moieties: benzodioxole, oxadiazole, and chromenone. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c1-10-3-2-4-11-7-13(19(22)25-16(10)11)18-20-17(21-26-18)12-5-6-14-15(8-12)24-9-23-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTOYLQUZPKBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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